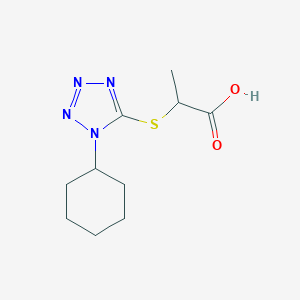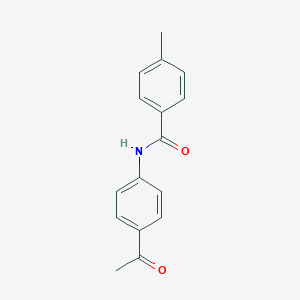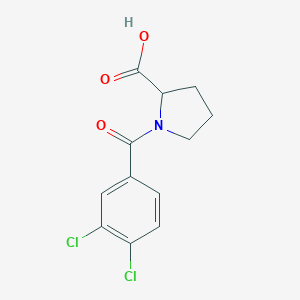![molecular formula C22H26Cl2N4O3 B187933 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea CAS No. 5138-61-4](/img/structure/B187933.png)
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and has been found to have potential applications in the field of cancer research.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a key role in the development and activation of B-cells. By inhibiting BTK, 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea can prevent the growth and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea have been studied in preclinical models. These studies have found that the compound is well-tolerated and has a favorable pharmacokinetic profile. Additionally, the compound has been found to have a potent inhibitory effect on BTK, which is the target of the compound.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea in lab experiments include its potency and selectivity for BTK. Additionally, the compound has been found to be well-tolerated and has a favorable pharmacokinetic profile. However, there are also limitations to using this compound in lab experiments. For example, the compound may have limited efficacy in certain types of cancer or in certain patient populations.
Future Directions
There are several future directions for research on 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea. One potential direction is to investigate the compound's efficacy in combination with other cancer therapies. Another potential direction is to investigate the compound's efficacy in different types of cancer or in different patient populations. Additionally, further research is needed to understand the long-term safety and efficacy of this compound.
Synthesis Methods
The synthesis method for 3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea involves several steps. The first step involves the reaction of 3-chlorophenyl isocyanate with 2-methylpropylamine to form 3-(3-chlorophenyl)-1-(2-methylpropyl)urea. The second step involves the reaction of this intermediate with 3-(3-chlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-ylidene acetic acid to form the final product.
Scientific Research Applications
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea has been studied for its potential use in cancer research. Specifically, it has been found to have potential applications in the treatment of B-cell malignancies. B-cell malignancies are a type of cancer that affects the immune system.
properties
CAS RN |
5138-61-4 |
|---|---|
Product Name |
3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea |
Molecular Formula |
C22H26Cl2N4O3 |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C22H26Cl2N4O3/c1-14(2)13-26-21(30)27(18-10-6-8-16(24)12-18)19(22(26,3)4)28(31)20(29)25-17-9-5-7-15(23)11-17/h5-12,14,19,31H,13H2,1-4H3,(H,25,29) |
InChI Key |
CHXMUGWFJLEVNU-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)N(C(C1(C)C)N(C(=O)NC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC(C)CN1C(=O)N(C(C1(C)C)N(C(=O)NC2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)

![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)






